molecular formula C14H17N3O4S B11261555 ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11261555
M. Wt: 323.37 g/mol
InChI Key: RFERLNVOVHRAAF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a carboxylate ester group, and a sulfonamide group attached to a 4-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The pyrazole ring and carboxylate ester group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 3-[(4-chlorobenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

Ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, sulfonamide group, and carboxylate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-3-21-14(18)12-8-13(17-16-12)22(19,20)15-9-11-6-4-10(2)5-7-11/h4-8,15H,3,9H2,1-2H3,(H,16,17)

InChI Key

RFERLNVOVHRAAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

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